N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H17ClF3N5O and its molecular weight is 411.81. The purity is usually 95%.
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Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide (CAS Number: 2034377-85-8) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClF3N4, with a molecular weight of 336.35 g/mol. The presence of a triazole ring and a chloro-trifluoromethyl phenyl group suggests potential interactions with biological targets.
Research indicates that compounds containing triazole moieties exhibit various biological activities, including:
- Antitumor Activity : Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have been reported to inhibit cell proliferation and induce apoptosis in human cancer cells (e.g., MCF-7 and Bel-7402) .
- Inhibition of Kinases : The compound may act as an inhibitor of receptor tyrosine kinases, particularly AXL, which is implicated in cancer progression and metastasis . Inhibition of such pathways can lead to reduced tumor growth and improved patient outcomes.
Biological Assays and Findings
Several studies have evaluated the biological activity of related triazole compounds. Below is a summary table of key findings from recent research:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Triazole A | MCF-7 | 7.01 ± 0.60 | Topoisomerase II inhibition |
Triazole B | NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly |
Triazole C | A549 | 14.31 ± 0.90 | Apoptosis induction |
Focus Compound | Various | TBD | AXL inhibition |
Case Studies
- Anticancer Activity : A study conducted by Balbi et al. demonstrated that triazole derivatives significantly inhibited tumor cell proliferation through mechanisms involving microtubule disruption and apoptosis . The focus compound's structural similarity suggests it may exhibit comparable effects.
- Kinase Inhibition : Research on substituted triazolo compounds has highlighted their role in inhibiting key signaling pathways involved in cancer progression. For example, compounds targeting AXL receptor tyrosine kinase have shown promise in preclinical models .
- Cytotoxicity Screening : In vitro studies have screened various derivatives against multiple cancer cell lines, revealing that modifications to the triazole structure can enhance cytotoxic potency . This suggests that the focus compound may benefit from similar structural optimization.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-15-5-3-12(8-14(15)18(20,21)22)4-6-16(28)23-7-1-2-13-9-24-17-25-11-26-27(17)10-13/h3,5,8-11H,1-2,4,6-7H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUZAFIKJPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.